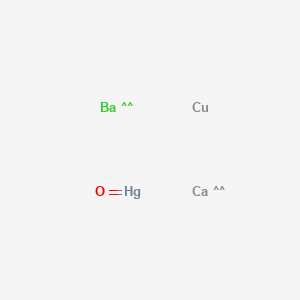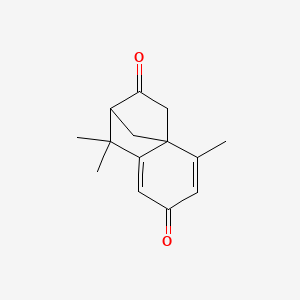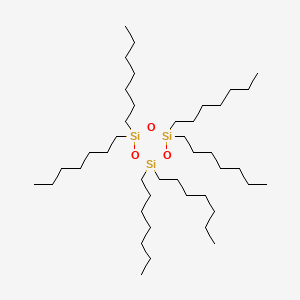
1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two bromoacetyl groups and a fluorine atom attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the bromination of a precursor pyrimidine compound. One common method involves the reaction of 5-fluorouracil with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove the bromoacetyl groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyrimidine derivative with an amide functional group.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The bromoacetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative used in cancer treatment.
1,3-Dibromoacetyl-5-fluorouracil: A related compound with similar structural features.
Bromopyrimidines: A class of compounds with bromine atoms attached to the pyrimidine ring.
Uniqueness
1,3-Bis(bromoacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromoacetyl groups and a fluorine atom, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
137587-38-3 |
|---|---|
Molekularformel |
C8H5Br2FN2O4 |
Molekulargewicht |
371.94 g/mol |
IUPAC-Name |
1,3-bis(2-bromoacetyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H5Br2FN2O4/c9-1-5(14)12-3-4(11)7(16)13(8(12)17)6(15)2-10/h3H,1-2H2 |
InChI-Schlüssel |
AKTKBNALCJCATD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N(C(=O)N1C(=O)CBr)C(=O)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)

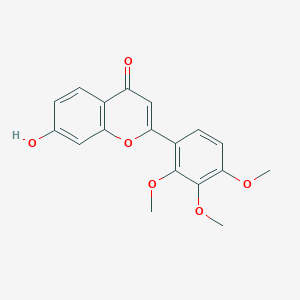
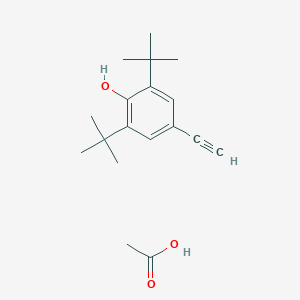
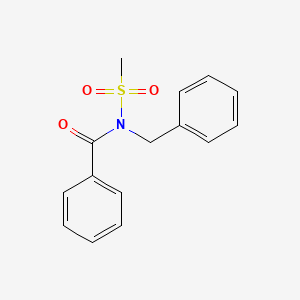
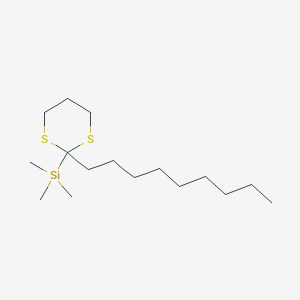
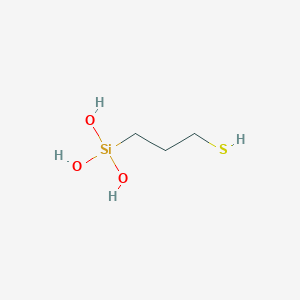
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
